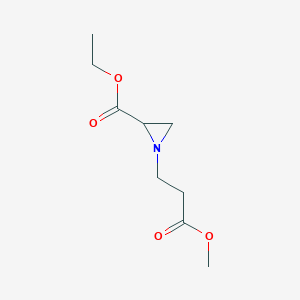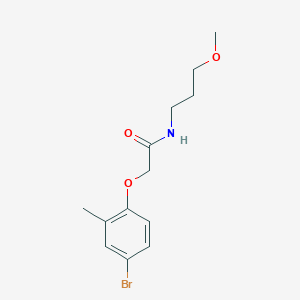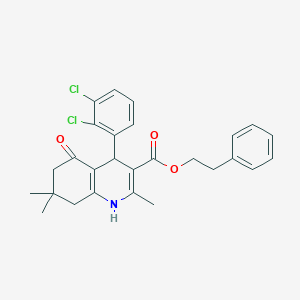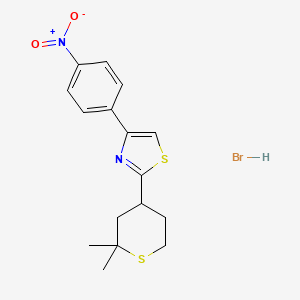
5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione, also known as NBID, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. NBID is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure, which makes it highly reactive and versatile in terms of its chemical properties.
科学的研究の応用
5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various scientific research fields such as organic chemistry, medicinal chemistry, and biochemistry. In organic chemistry, 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has been used as a building block for the synthesis of other compounds with potential biological activities. In medicinal chemistry, 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In biochemistry, 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential use as a tool for studying the mechanism of action of various enzymes and proteins.
作用機序
The mechanism of action of 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of various enzymes such as tyrosinase, which is involved in the production of melanin, and acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of various proteins such as beta-amyloid, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione can inhibit the growth of various cancer cells such as breast cancer cells, lung cancer cells, and colon cancer cells. 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases such as arthritis and cardiovascular disease.
実験室実験の利点と制限
5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments, including its ease of synthesis, stability, and versatility in terms of its chemical properties. However, 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione also has some limitations, including its low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for further research on 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione. One potential direction is to study the structure-activity relationship of 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione and its derivatives to identify compounds with improved biological activities. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione in vivo to determine its potential use as a drug candidate. Additionally, further studies are needed to elucidate the mechanism of action of 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione and its potential applications in the treatment of various diseases.
合成法
The synthesis of 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 3-nitrobenzoyl chloride with phthalimide in the presence of a base such as triethylamine. The resulting product is then hydrolyzed with sodium hydroxide to yield 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione as a white crystalline solid. This method has been widely used in the laboratory for the preparation of 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione in large quantities.
特性
IUPAC Name |
5-(3-nitrobenzoyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O5/c18-13(8-2-1-3-10(6-8)17(21)22)9-4-5-11-12(7-9)15(20)16-14(11)19/h1-7H,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHXKQLGVUDBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817400 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5206981.png)
![2-({4-[3-(benzyloxy)-4-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-bromophenyl)acetamide](/img/structure/B5206987.png)


![propyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5206999.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5207005.png)

![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207020.png)

![ethyl 4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5207029.png)

![N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B5207039.png)
![2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5207044.png)
